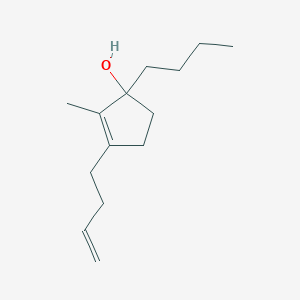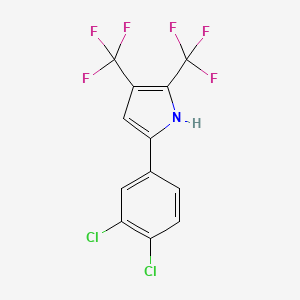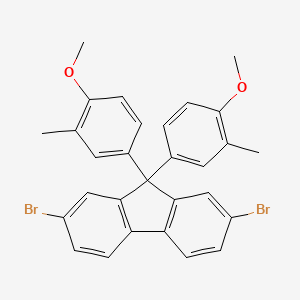
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, and methoxy and methyl groups attached to the phenyl rings at the 9 position of the fluorene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene typically involves a multi-step process. One common method includes the bromination of 9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy groups. These substituents affect the compound’s electronic properties, making it a versatile intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9,9-diphenyl-9H-fluorene: Lacks the methoxy and methyl groups, resulting in different reactivity and applications.
2,7-Dibromo-9,9-bis(4-methoxyphenyl)-9H-fluorene: Similar but without the methyl groups, affecting its steric and electronic properties.
Uniqueness
2,7-Dibromo-9,9-bis(4-methoxy-3-methylphenyl)-9H-fluorene is unique due to the specific combination of bromine, methoxy, and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized materials and compounds.
Propiedades
Número CAS |
675603-45-9 |
|---|---|
Fórmula molecular |
C29H24Br2O2 |
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-bis(4-methoxy-3-methylphenyl)fluorene |
InChI |
InChI=1S/C29H24Br2O2/c1-17-13-19(5-11-27(17)32-3)29(20-6-12-28(33-4)18(2)14-20)25-15-21(30)7-9-23(25)24-10-8-22(31)16-26(24)29/h5-16H,1-4H3 |
Clave InChI |
BJQRITQEMQPLOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC(=C(C=C5)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)

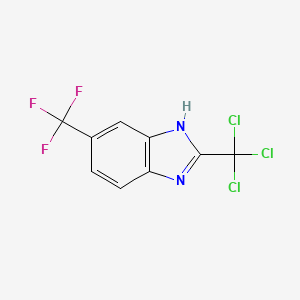
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)
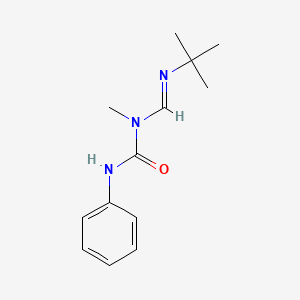
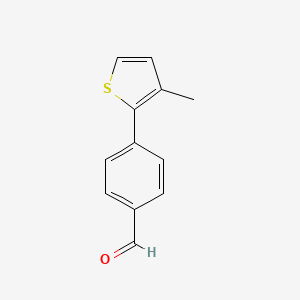
![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)

![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
